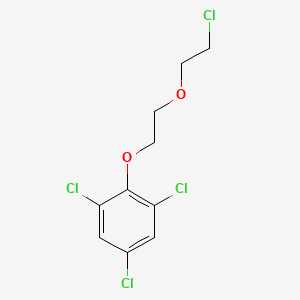
N'-(3-Bromobenzylidene)hexadecanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(3-Bromobenzylidene)hexadecanohydrazide is an organic compound with the molecular formula C23H37BrN2O It is a derivative of hydrazide, featuring a bromobenzylidene group attached to a hexadecanohydrazide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Bromobenzylidene)hexadecanohydrazide typically involves the condensation reaction between 3-bromobenzaldehyde and hexadecanohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
3-Bromobenzaldehyde+Hexadecanohydrazide→N’-(3-Bromobenzylidene)hexadecanohydrazide
The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-(3-Bromobenzylidene)hexadecanohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(3-Bromobenzylidene)hexadecanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the bromobenzylidene group.
Substitution: The bromine atom in the bromobenzylidene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield bromobenzylidene oxides, while reduction could produce bromobenzylidene alcohols or amines. Substitution reactions would result in compounds where the bromine atom is replaced by another functional group.
Wissenschaftliche Forschungsanwendungen
N’-(3-Bromobenzylidene)hexadecanohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the formation of hydrazone derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials or chemical products, such as coatings or polymers.
Wirkmechanismus
The mechanism of action of N’-(3-Bromobenzylidene)hexadecanohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The bromobenzylidene group can facilitate binding to specific sites, while the hydrazide moiety may participate in hydrogen bonding or other interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-(2-Bromobenzylidene)hexadecanohydrazide
- N’-(4-Bromobenzylidene)hexadecanohydrazide
- N’-(3-Chlorobenzylidene)hexadecanohydrazide
Uniqueness
N’-(3-Bromobenzylidene)hexadecanohydrazide is unique due to the position of the bromine atom on the benzylidene group, which can influence its reactivity and interactions. Compared to its analogs with different substituents or substitution positions, it may exhibit distinct chemical and biological properties, making it valuable for specific applications.
Eigenschaften
CAS-Nummer |
767335-61-5 |
|---|---|
Molekularformel |
C23H37BrN2O |
Molekulargewicht |
437.5 g/mol |
IUPAC-Name |
N-[(E)-(3-bromophenyl)methylideneamino]hexadecanamide |
InChI |
InChI=1S/C23H37BrN2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-23(27)26-25-20-21-16-15-17-22(24)19-21/h15-17,19-20H,2-14,18H2,1H3,(H,26,27)/b25-20+ |
InChI-Schlüssel |
SXUOYSOGYVYYGA-LKUDQCMESA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)N/N=C/C1=CC(=CC=C1)Br |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NN=CC1=CC(=CC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


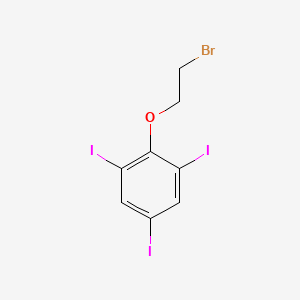

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11999498.png)
![1-{4-[2-(Naphthalen-1-yloxy)ethyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11999501.png)

![2-Phenylanthra[2,3-d][1,3]oxazole-5,10-dione](/img/structure/B11999517.png)
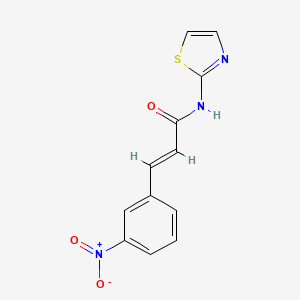
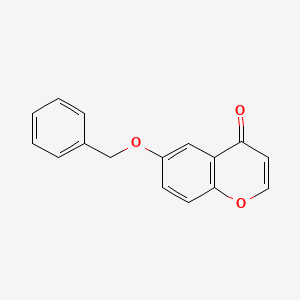
![4-[(Pyridin-3-ylmethyl)-amino]-2,3-dihydro-1H-4a,9-diaza-cyclopenta[b]fluorene-10-carbonitrile](/img/structure/B11999535.png)
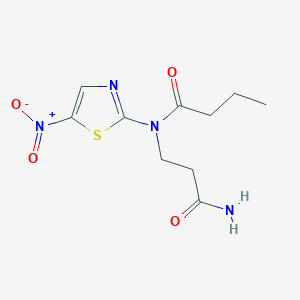

![6-(2-methylbutan-2-yl)-4-[(2E)-2-(2,4,5-trimethoxybenzylidene)hydrazinyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11999548.png)

